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Executive Summary

Carbonic anhydrase isozyme IIl (CAIlll), a member of the a-carbonic anhydrase family, stands
apart from its counterparts due to its distinct catalytic properties and tissue-specific expression.
While possessing a significantly lower CO2 hydration activity, CAlll is abundantly present in
skeletal muscle, liver, and adipose tissue. Emerging evidence points towards a multifaceted
physiological role for CAlll, extending beyond simple pH regulation to encompass critical
functions in cellular defense against oxidative stress and in modulating muscle contractility and
fatigue resistance. This technical guide provides a comprehensive overview of the current
understanding of CAlll's physiological significance, with a focus on its catalytic activity, tissue
distribution, involvement in signaling pathways, and the experimental methodologies used to
elucidate its function. This document is intended to serve as a detailed resource for
researchers and professionals in drug development seeking to explore the therapeutic potential
of targeting CAIII.

Introduction to Carbonic Anhydrase llI

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible
hydration of carbon dioxide to bicarbonate and a proton (CO2 + H20 «~ HCO3- + H+).[1]
Among the various isoforms, carbonic anhydrase Il (CAIlll) is a cytosolic enzyme encoded by
the CA3 gene.[2] It is distinguished by its relatively low catalytic efficiency for CO2 hydration
and its resistance to classical sulfonamide inhibitors that potently inhibit other CA isozymes like
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CAIL[3] Despite its modest catalytic activity, its high concentration in specific tissues suggests
specialized physiological functions.

Tissue Distribution and Expression

CAlll expression is highly tissue-specific, with the highest concentrations found in slow-twitch
(type 1) skeletal muscle fibers, liver, and adipose tissue.[4][5] Lower levels are also detectable
in cardiac and smooth muscle.[2] This specific expression pattern hints at its involvement in
metabolic processes characteristic of these tissues.

Table 1: Concentration of Carbonic Anhydrase Ill in
Human Tissues
Concentration (pg/mg of

Tissue ] Reference
soluble protein)

Skeletal Muscle (striated) > 10 [6][7]

Heart Muscle <05 [6][7]

Psoas Muscle (Type | fibers) High (not quantified in pg/mg) [2]

Psoas Muscle (Type llAfibers)  24% of Type | fibers [2]

Psoas Muscle (Type IIB fibers)  10% of Type | fibers [2]

Catalytic Properties of Carbonic Anhydrase Ili

The catalytic activity of CAlll for the hydration of CO2 is considerably lower than that of other
CAisozymes, such as CAIL.[3] This is attributed to key amino acid substitutions in its active site
that result in steric hindrance and less efficient proton transfer.[3]

Table 2: Kinetic Parameters for the Hydration of CO2 by
Human Carbonic Anhydrases
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kcat/Km (M-1s-

Enzyme kcat (s-1) Km (mM) 1) Reference
Carbonic

1.0x 1076 12 8.3 x 10n7 [8]
Anhydrase lI
Carbonic

4.0 x 10"5 26 1.5x 1077 [8]
Anhydrase IlI

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH,
temperature, buffer).

Physiological Roles of Carbonic Anhydrase lil
Protection Against Oxidative Stress

A primary and increasingly recognized role of CAlll is its function as a scavenger of reactive
oxygen species (ROS), thereby protecting cells from oxidative damage.[5] This antioxidant
capacity is not dependent on its CO2 hydration activity but is attributed to its two reactive
sulfhydryl groups on cysteine residues, which can be reversibly S-glutathionylated under
conditions of oxidative stress.[5] Studies using CAIlll knockout mice and cell lines
overexpressing CAlll have demonstrated its protective effects against apoptosis induced by
oxidative stressors like hydrogen peroxide.[9]

Muscle Physiology and Fatigue Resistance

The high abundance of CAlll in slow-twitch skeletal muscle fibers suggests a role in muscle
function. CAlll is thought to contribute to fatigue resistance by facilitating the transport of CO2
and maintaining intracellular pH homeostasis during intense muscle activity.[10] Transgenic
expression of CAlll in cardiac muscle, which normally lacks this isozyme, has been shown to
confer tolerance to acidosis.[11]

Involvement in Signaling Pathways

CAlll has been implicated in specific signaling pathways that regulate cellular processes such
as cell migration and gene expression.

FAK Signaling Pathway in Hepatocellular Carcinoma
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In hepatocellular carcinoma (HCC), CAIlll has been shown to promote cell invasion and
transformation through the focal adhesion kinase (FAK) signaling pathway.[12] Overexpression
of CAlll in HCC cells leads to increased FAK and Src activity, which are key regulators of cell
adhesion, migration, and proliferation.[12] The proposed mechanism involves intracellular
and/or extracellular acidification mediated by CAlll, which in turn activates FAK signaling.[12]
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FAK Signaling Pathway in HCC.

Ca2+-CaMKII-MEF2C Signaling Pathway in Skeletal
Muscle

The expression of CAlll in skeletal muscle is regulated by the Ca2+-Calmodulin-dependent
protein kinase Il (CaMKII)-Myocyte enhancer factor 2C (MEF2C) signaling pathway.[13][14]
Nerve impulses lead to changes in intracellular Ca2+ concentrations, which activate CaMKII.
[13] Activated CaMKIl, in turn, promotes the transcriptional activity of MEF2C, a key
transcription factor that directly binds to the CA3 gene promoter to drive its expression in slow-
twitch myofibers.[13]
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Regulation of CAIlll Expression in Muscle.

Key Experimental Protocols

The functional characterization of CAlll has been enabled by a variety of experimental
techniques. Below are detailed methodologies for some of the key experiments cited in CAlll

research.

Measurement of Carbonic Anhydrase Activity
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This classical assay measures the time required for a saturated CO2 solution to lower the pH of
a buffer from 8.3 to 6.3 at 0°C.[12][15]

Protocol Outline:

Reagent Preparation:
o 0.02 M Tris-HCI buffer, pH 8.3.

o CO2-saturated deionized water (prepared by bubbling CO2 gas through ice-cold water).

Blank Measurement (TO):

o Combine a defined volume of the Tris-HCI buffer with the CO2-saturated water in a beaker
maintained at 0-4°C.

o Measure the time taken for the pH to drop from 8.3 to 6.3.

Enzyme-catalyzed Reaction (T):

o Repeat the above step with the addition of a known amount of CAlll to the buffer before
adding the CO2-saturated water.

Calculation of Activity:
o Wilbur-Anderson Units/mg = (TO - T) / T x (mg of enzyme/mL of reaction mixture).

This method allows for the determination of initial rates of CO2 hydration by rapidly mixing the
enzyme and substrate and monitoring the resulting pH change using a pH indicator.[16][17]

Protocol Outline:

o Reagent Preparation:
o Buffer solution (e.g., HEPES or Tris) containing a pH indicator (e.g., phenol red).
o COZ2-saturated water.

e Instrumentation:
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o A stopped-flow spectrophotometer equipped with a rapid mixing device and a
photodetector.

¢ Measurement:

o The enzyme solution in the buffer is rapidly mixed with the CO2-saturated water.

o The change in absorbance of the pH indicator is monitored over a short time course
(milliseconds).

o Data Analysis:

o The initial rate of the reaction is calculated from the initial slope of the absorbance change.

o Kinetic parameters (kcat and Km) can be determined by measuring the initial rates at
varying CO2 concentrations.

This is a highly sensitive method that measures the exchange of 180 between CO2 and water,
catalyzed by carbonic anhydrase.[1][18]

Protocol Outline:

e Sample Preparation:

o Areaction chamber containing a small volume of a solution (e.g., NaHCO3) with the
enzyme is prepared.

o The gas phase of the chamber is filled with 180-labeled CO2.

¢ Measurement:

o At timed intervals, small samples of the gas phase are withdrawn and analyzed by a mass
spectrometer.

o The rate of disappearance of the 180 from CO2 is measured.

o Data Analysis:

o The rate of 180 exchange is proportional to the carbonic anhydrase activity.
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Detection of Protein S-Glutathionylation

This protocol allows for the in situ detection of S-glutathionylated proteins, a key post-
translational modification of CAIlll in response to oxidative stress.[3][19][20]

Protocol Outline:

Tissue/Cell Preparation:

o Fix and embed the tissue or cells in paraffin.

o Dewax and rehydrate the sections.

Blocking of Free Thiols:

o Block free thiol groups with N-ethylmaleimide (NEM).

Reduction of S-Glutathionylated Proteins:

o Specifically reduce the S-glutathionylated cysteines using glutaredoxin-1 (Grx1).

Labeling of Newly Exposed Thiols:

o Label the newly formed free thiols with a biotinylated maleimide derivative.

Visualization:

o Detect the biotinylated proteins using streptavidin conjugated to a fluorescent probe or an
enzyme for colorimetric detection.

- d"g‘?:ﬂ;;’:g:ﬁ:te d Block free thiols Reduce S-glutathionylated
glutat Y (NEM) cysteines (Glutaredoxin-1)
cysteines

Label newly exposed
thiols (Biotin-maleimide)

Visualize biotinylated
protein

Click to download full resolution via product page

Workflow for S-Glutathionylation Detection.

Generation of CAIll Knockout Mice
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The generation of CAlll knockout mice has been instrumental in understanding its in vivo
functions.[21][22][23]

Protocol Outline:
e Targeting Vector Construction:

o Atargeting vector is designed to disrupt the Ca3 gene via homologous recombination. This
typically involves replacing a critical exon with a selectable marker gene (e.g., neomycin
resistance).

e ES Cell Transfection and Selection:
o The targeting vector is introduced into embryonic stem (ES) cells.

o ES cells that have undergone successful homologous recombination are selected for
using the selectable marker.

o Blastocyst Injection and Generation of Chimeric Mice:

o The targeted ES cells are injected into blastocysts, which are then implanted into
pseudopregnant female mice.

o The resulting chimeric offspring will have tissues derived from both the host blastocyst and
the targeted ES cells.

e Breeding and Genotyping:
o Chimeric mice are bred to establish germline transmission of the targeted allele.
o Offspring are genotyped to identify heterozygous and homozygous knockout mice.

Conclusion and Future Directions

Carbonic anhydrase Il is a unique isozyme with physiological roles that are becoming
increasingly appreciated. Its high expression in metabolically active tissues, coupled with its
protective function against oxidative stress and its involvement in muscle physiology, makes it
an intriguing target for further research and potential therapeutic intervention. Future studies

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10290595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2782548/
https://www.genetargeting.com/ingenious-blog/how-a-knockout-mouse-is-made
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

should focus on further elucidating the precise molecular mechanisms by which CAlll exerts its
protective effects and its role in various disease states. The development of specific modulators
of CAlll activity, distinct from the broad-spectrum carbonic anhydrase inhibitors, could open
new avenues for the treatment of conditions associated with oxidative stress and muscle
dysfunction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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